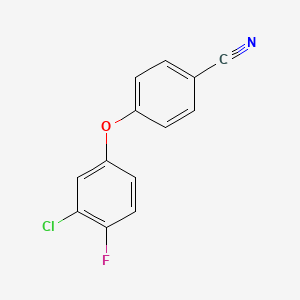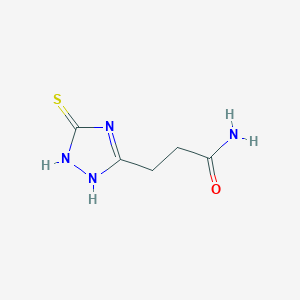
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported . Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Aplicaciones Científicas De Investigación
Synthesis Methodologies : A study by Tan, Lim, and Dolzhenko (2017) presented a microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting the significance of 1,2,4-triazole as a scaffold in medicinal and agricultural chemistry. This research offers insights into efficient synthesis methodologies for compounds like 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide (Tan, Lim, & Dolzhenko, 2017).
Biological Interest and Versatility : Riyadh and Gomha (2020) reviewed the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles, including derivatives like 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide, noting their biological interest and access to a new class of biologically active compounds (Riyadh & Gomha, 2020).
Antileishmanial Activity : A study by Süleymanoğlu et al. (2017) involved theoretical calculations for 4-amino-1,2,4-triazole derivatives, showcasing their potential antileishmanial activity. This research implies the possible use of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide in antileishmanial applications (Süleymanoğlu et al., 2017).
Antimicrobial Properties : Kaplancikli et al. (2008) reported the synthesis of new triazole and triazolothiadiazine derivatives, including compounds similar to 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide, as potential antimicrobial agents (Kaplancikli et al., 2008).
Cholinesterase Inhibitors : Research by Mohsen (2012) on triazole and triazolothiadiazine derivatives found them to be effective cholinesterase inhibitors. This suggests the potential of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide in the development of treatments for conditions like Alzheimer's disease (Mohsen, 2012).
Direcciones Futuras
The future directions for “3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide” could involve further exploration of its potential biological activities, synthesis of its derivatives, and detailed study of its physical and chemical properties. Given the promising biological activities of related compounds, it would be interesting to explore the potential of this compound in pharmaceutical applications .
Propiedades
IUPAC Name |
3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c6-3(10)1-2-4-7-5(11)9-8-4/h1-2H2,(H2,6,10)(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJWXUDMTUPTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C1=NC(=S)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



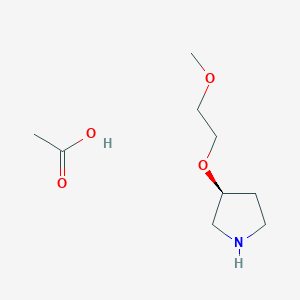
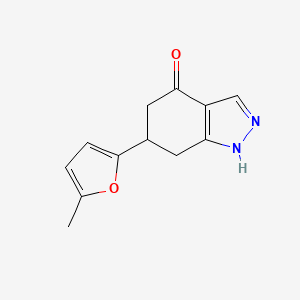
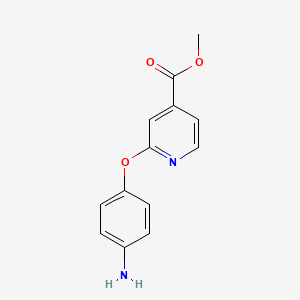
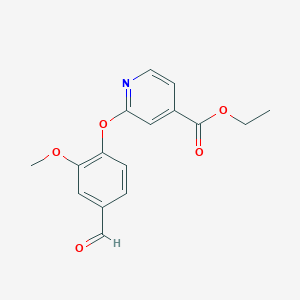
![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)
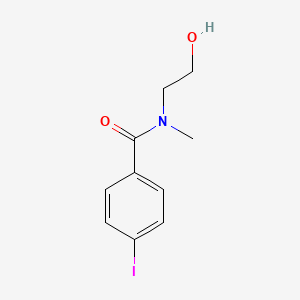
![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)
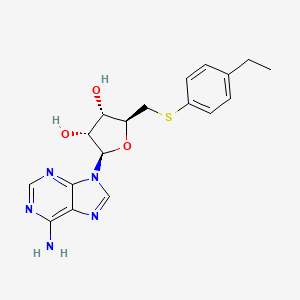
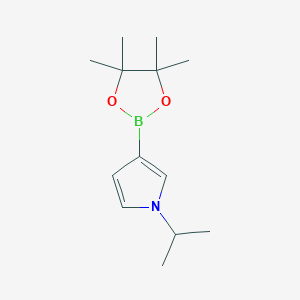
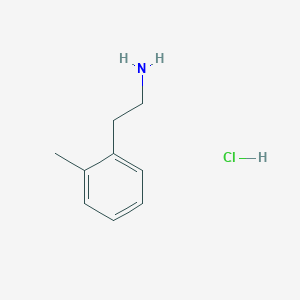
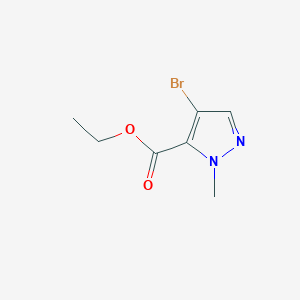

![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)
